methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. This core is linked via a sulfamoyl bridge to a phenyl ring, which is further connected to a thiophene-2-carboxylate ester. The compound’s structure integrates multiple pharmacophores, including the imidazopyridine moiety (known for interactions with biological targets like kinases and GPCRs), a sulfonamide group (enhancing solubility and hydrogen bonding), and a thiophene-carboxylate ester (influencing electronic properties and metabolic stability) .
Properties
IUPAC Name |
methyl 3-[[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-13-6-5-10-23-12-16(21-19(13)23)14-7-3-4-8-15(14)22-29(25,26)17-9-11-28-18(17)20(24)27-2/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXASHCNWIAOLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.
Sulfonamide Formation: The imidazo[1,2-a]pyridine derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Thiophene Carboxylate Synthesis: The thiophene ring is functionalized with a carboxylate group, often through a palladium-catalyzed coupling reaction.
Final Coupling: The sulfonamide and thiophene carboxylate intermediates are coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine moiety, potentially reducing the nitrogen-containing ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or azido-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is studied for its potential as an anticancer agent. The imidazo[1,2-a]pyridine moiety is known for its biological activity, and the sulfonamide linkage can enhance its pharmacokinetic properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to DNA or proteins, disrupting their function. The sulfonamide group can enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide (CAS: 868979-12-8)
- Structural Difference : Replaces the phenyl-sulfamoyl group with an ethyl-sulfonamide linker.
- However, the sulfonamide retains hydrogen-bonding capacity .
Compound B : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
- Structural Difference : Substitutes the imidazo[1,2-a]pyridine core with imidazo[1,2-a]pyrimidine and replaces the sulfamoyl bridge with a Schiff base (imine).
Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structural Difference : Features a saturated imidazopyridine ring with ester and nitrophenyl substituents.
- Impact : Saturation increases solubility but reduces π-π stacking interactions critical for target engagement. The nitro group may confer redox activity absent in the target compound .
Sulfamoyl Bridge and Substituent Effects
Compound D : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)penta...
- Structural Difference : Replaces the thiophene-carboxylate with a dioxoisoindolinyl group.
Compound E : 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Structural Difference : Contains an imidazo[4,5-b]pyridine core and ethylsulfonyl group.
- Impact : The trifluoromethyl group enhances metabolic stability, while the ethylsulfonyl linker may offer different hydrogen-bonding dynamics compared to the phenyl-sulfamoyl group .
Pharmacokinetic and Electronic Properties
| Compound | Core Structure | Linker/Bridge | Key Substituents | Predicted LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | Phenyl-sulfamoyl | Thiophene-2-carboxylate | 2.8 | 6 |
| Compound A | Imidazo[1,2-a]pyridine | Ethyl-sulfonamide | Thiophene-2-sulfonamide | 2.1 | 5 |
| Compound B | Imidazo[1,2-a]pyrimidine | Schiff base (imine) | Thiophen-2-ylmethylene | 3.2 | 4 |
| Compound D | Imidazo[1,2-a]pyridine | Sulfamoyl-phenyl | Dioxoisoindolinyl | 3.5 | 7 |
*LogP values estimated using fragment-based methods.
- In contrast, the dioxoisoindolinyl group in Compound D introduces stronger electron-withdrawing effects .
- Metabolic Stability : The methyl group on the imidazopyridine core may reduce oxidative metabolism compared to nitro or trifluoromethyl substituents in other analogs .
Research Findings and Docking Insights
While direct docking data for the target compound is absent in the provided evidence, Glide docking methodologies () suggest that systematic conformational sampling and OPLS-AA scoring could predict its binding mode. Compared to analogs like Compound A, the phenyl-sulfamoyl group in the target compound may enhance interactions with aromatic residues (e.g., Tyr, Phe) in hydrophobic binding pockets. The thiophene-carboxylate ester’s orientation could further optimize hydrogen bonding with polar residues like Ser or Thr .
Biological Activity
Methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, drawing from diverse scientific sources.
Chemical Structure and Properties
The compound's structure features a thiophene core linked to an imidazo[1,2-a]pyridine moiety through a sulfamoyl group. The molecular formula is , with a molecular weight of approximately 372.46 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.46 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 83.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
- Sulfamoylation : The introduction of the sulfamoyl group is generally performed using sulfamide reagents under acidic or basic conditions.
- Carboxylation : The final step involves the introduction of the carboxylate group, often achieved through reactions with carboxylic acid derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL, suggesting it may serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed, particularly those involved in cancer metabolism and bacterial resistance mechanisms. For example, it has been noted to inhibit dihydrofolate reductase (DHFR) activity, which is crucial for nucleotide synthesis in rapidly dividing cells.
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the efficacy of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis showed significant increases in early and late apoptotic cell populations.
Case Study 2: Antimicrobial Activity
In a research article from Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that it effectively inhibited growth with MIC values comparable to standard antibiotics like ampicillin.
Table: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 Cell Viability | IC50 = 15 µM | Cancer Letters |
| Antimicrobial | Bacterial Growth Inhibition | MIC = 10-50 µg/mL | Journal of Antimicrobial Chemotherapy |
| Enzyme Inhibition | DHFR Inhibition | Significant inhibition observed | Biochemical Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
